molecular formula C10H12O5 B13805092 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester CAS No. 62409-40-9

3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester

Cat. No.: B13805092
CAS No.: 62409-40-9
M. Wt: 212.20 g/mol
InChI Key: RVUOKTIIIMUCSH-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the ethyl ester group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like smell and use in flavoring.

    2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with similar structural features and applications.

Uniqueness

What sets 3-Furancarboxylic acid, 4,5-dihydro-4-(1-hydroxyethylidene)-2-methyl-5-oxo-, ethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62409-40-9

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 4-acetyl-5-hydroxy-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H12O5/c1-4-14-9(12)8-6(3)15-10(13)7(8)5(2)11/h13H,4H2,1-3H3

InChI Key

RVUOKTIIIMUCSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)C)O)C

Origin of Product

United States

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